(Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide is a chemical compound characterized by its unique structure that features a hydroxylamine functional group and an imine. Its molecular formula is with a molecular weight of 145.16 g/mol. The compound is notable for its potential applications in medicinal chemistry due to its structural properties that may influence biological activity.
Research indicates that (Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide exhibits significant biological activity, particularly as a potential inhibitor of enzymes involved in metabolic pathways. Its interactions with various biological targets make it a candidate for further investigation in drug development, particularly in areas such as:
The synthesis of (Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide typically involves several key steps:
(Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide has several promising applications:
Interaction studies of (Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide focus on its binding affinity and inhibitory effects on specific enzymes. Techniques such as surface plasmon resonance and enzyme kinetics assays are utilized to elucidate these interactions. Understanding the compound's mechanism of action is crucial for optimizing its pharmacological profile.
Several compounds share structural similarities with (Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide, each possessing unique characteristics:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Hydroxyimino-N-phenylacetamide | Contains a phenyl group instead of a pentane chain | Exhibits distinct biological activity related to phenolic compounds |
| N'-Hydroxy-N-methylacetamidine | Methyl substitution at nitrogen | Different reactivity due to methyl group presence |
| 4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride | Contains a quinoline framework | Known for its significant anticancer properties |
The uniqueness of (Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide lies in its specific combination of hydroxylamine and imine functionalities within a pentane framework, which may confer distinct biological activities not observed in other similar compounds.